2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide
Overview
Description
2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, cyano, and fluorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide typically involves multiple steps, including halogenation, cyanation, and coupling reactions. One common method involves the bromination of a phenoxy precursor, followed by a cyanation reaction to introduce the cyano group. The final step often involves a coupling reaction with a fluorophenyl compound under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and fluorophenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-bromo-4-[(E)-2-cyano-2-(4-chlorophenyl)ethenyl]phenoxy}-N-phenylacetamide
- 2-{2-bromo-4-[(E)-2-cyano-2-(3-chlorophenyl)ethenyl]phenoxy}-N-phenylacetamide
Uniqueness
Compared to similar compounds, 2-{2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy}-N-phenylacetamide exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its chemical stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-bromo-4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]phenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrFN2O2/c24-21-12-16(11-18(14-26)17-5-4-6-19(25)13-17)9-10-22(21)29-15-23(28)27-20-7-2-1-3-8-20/h1-13H,15H2,(H,27,28)/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDRIMIARIRTOO-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=CC(=CC=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=CC(=CC=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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